molecular formula C15H16N2O4 B6661731 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid

3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid

Cat. No.: B6661731
M. Wt: 288.30 g/mol
InChI Key: SQZDRNQNOMRQHB-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an oxazole ring through an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-4-nitro-1,2-oxazole.

    Attachment of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced via a reaction between the oxazole derivative and an ethyl isocyanate.

    Coupling with Benzoic Acid: The final step involves coupling the ethylcarbamoyl oxazole with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and benzoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ethylcarbamoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]phenylacetic acid
  • 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzamide
  • 3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzonitrile

Uniqueness

3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-13(10(2)21-17-9)6-7-16-14(18)11-4-3-5-12(8-11)15(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZDRNQNOMRQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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